Desmethylene Oxobexarotene-13C4 Methyl Ester

Description

Chemical Identity and Nomenclature

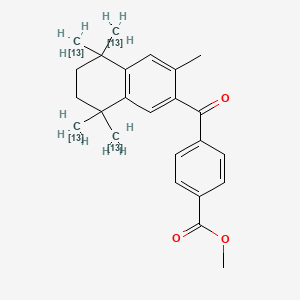

Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester is systematically identified by its Chemical Abstracts Service registry number 1391054-72-0, establishing its unique chemical identity within the global chemical database system. The compound bears the molecular formula C₂₀¹³C₄H₂₈O₃, indicating the presence of twenty conventional carbon atoms, four carbon-13 isotopes, twenty-eight hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 368.45 daltons. This precise molecular composition reflects the strategic incorporation of stable isotope labels while maintaining the fundamental structural integrity of the parent compound framework.

The nomenclature of this compound reflects its complex structural heritage and isotopic modifications, with alternative designations including Desmethylene Oxo-bexarotene Methyl Ester and various systematic chemical names that emphasize different aspects of its molecular architecture. The compound is also catalogued under multiple product codes across different suppliers, including TRC-D291137 in the Toronto Research Chemicals system and PA STI 028080 in the Pharmaffiliates catalogue system. These diverse naming conventions and identification systems reflect the compound's importance across multiple research and commercial applications, necessitating careful attention to nomenclature consistency in scientific and regulatory documentation.

The structural identification of this compound is further supported by its Simplified Molecular Input Line Entry System representation, which provides a standardized method for describing its molecular structure in computational and database applications. The incorporation of carbon-13 labels at specific positions within the molecule requires specialized notation systems that can accurately convey both the isotopic composition and the spatial arrangement of these labels within the overall molecular framework. This comprehensive identification system ensures accurate communication and tracking of the compound across diverse research applications and regulatory environments.

Historical Development Context

The development of Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester emerged from the broader historical context of retinoid research and the evolving needs for sophisticated analytical tools in pharmaceutical development. The foundation for this compound's development can be traced to the pioneering work on bexarotene, which received United States Food and Drug Administration approval on December 29, 1999, followed by European Medicines Agency approval on March 29, 2001. The original development of bexarotene involved collaboration between SRI International and the La Jolla Cancer Research Foundation, with Ligand Pharmaceuticals serving as the primary developer and patent holder.

The transition from basic retinoid research to isotope-labeled derivatives reflects the growing sophistication of analytical chemistry requirements in pharmaceutical development during the early 2000s. The need for stable isotope-labeled reference standards became increasingly apparent as regulatory agencies demanded more precise analytical methods for drug development and quality control applications. This demand drove the development of specialized synthesis techniques capable of incorporating carbon-13 labels at specific molecular positions while preserving the biological and chemical properties of the parent compound.

The historical development of stable isotope labeling techniques, particularly for carbon-13 incorporation, provided the technological foundation necessary for creating compounds like Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester. Advances in mass spectrometric methodology, including the widespread adoption of liquid chromatography-mass spectrometry systems, created new opportunities for utilizing stable isotope-labeled compounds in pharmaceutical research applications. These technological developments enabled researchers to investigate micronutrient absorption and metabolism with unprecedented precision, establishing the scientific framework that would later support the development of specialized isotope-labeled pharmaceutical reference standards.

Relationship to Bexarotene Family

Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester maintains a direct structural and functional relationship with the broader bexarotene family of compounds, particularly serving as a specialized analytical derivative of the parent therapeutic agent. Bexarotene, bearing the Chemical Abstracts Service number 153559-49-0 and molecular formula C₂₄H₂₈O₂, functions as a retinoid X receptor agonist with established therapeutic applications in treating cutaneous T-cell lymphoma. The relationship between the isotope-labeled derivative and its parent compound extends beyond mere structural similarity to encompass shared receptor binding characteristics and metabolic pathways that make the labeled version an ideal analytical surrogate.

The structural modifications present in Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester represent specific changes from the parent bexarotene molecule, including the removal of certain methylene groups and the addition of a methyl ester functional group. These modifications, combined with the strategic placement of carbon-13 isotope labels, create a compound that retains the essential molecular recognition features of bexarotene while providing enhanced analytical capabilities. The compound is formally classified as "Bexarotene Related Compound A" in certain reference systems, emphasizing its role as a characterized chemical standard used for analytical method development and validation.

The bexarotene family encompasses numerous related compounds and metabolites, including various hydroxylated derivatives, oxo-derivatives, and ester forms that collectively represent the complete metabolic and synthetic landscape of this therapeutic class. Within this family, Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester occupies a unique position as both a synthetic intermediate and an analytical reference standard, bridging the gap between fundamental research and practical pharmaceutical development applications. The compound's relationship to other family members, including 6-Hydroxy Bexarotene, 7-Hydroxy Bexarotene, and various oxo-derivatives, provides important context for understanding its role in comprehensive analytical strategies for bexarotene-related pharmaceutical development.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Classification |

|---|---|---|---|---|

| Bexarotene | 153559-49-0 | C₂₄H₂₈O₂ | 348.49 | Parent Compound |

| Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester | 1391054-72-0 | C₂₀¹³C₄H₂₈O₃ | 368.45 | Isotope-Labeled Derivative |

| 6-Hydroxy Bexarotene | 368451-07-4 | C₂₄H₂₈O₃ | 364.49 | Hydroxylated Metabolite |

| 7-Hydroxy Bexarotene | 368451-10-9 | C₂₄H₂₈O₃ | 364.49 | Hydroxylated Metabolite |

| Bexarotene Methyl Ester | 153559-48-9 | C₂₅H₃₀O₂ | 362.52 | Ester Derivative |

Significance in Isotope-Labeled Compound Research

The significance of Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester within the broader field of isotope-labeled compound research extends far beyond its specific pharmaceutical applications to encompass fundamental advances in analytical chemistry and drug development methodologies. Stable isotope-labeled compounds serve two primary research functions: as analytical standards in isotope dilution assays and as tracers in physiological studies, with this particular compound representing sophisticated development in both applications. The incorporation of four carbon-13 atoms within the molecular structure provides multiple opportunities for analytical differentiation while maintaining the chemical and biological properties essential for accurate analytical work.

The development and application of carbon-13 labeled compounds has experienced significant growth due to advances in mass spectrometric methodology, particularly the widespread adoption of liquid chromatography-mass spectrometry systems that can effectively utilize isotope-labeled standards. These technological developments have created new opportunities for investigating drug absorption, metabolism, and elimination pathways with unprecedented precision and accuracy. The specific isotope labeling pattern in Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester enables researchers to trace molecular transformations and quantify drug-related compounds in complex biological matrices with high specificity and sensitivity.

Recent developments in stable isotope research have demonstrated the crucial role of these compounds in understanding vitamin and drug metabolism, with particular emphasis on their ability to probe the effects of food preparation and meal composition on bioavailability. The application of stable isotope techniques has facilitated research into micronutrient uptake and utilization in humans, providing insights that directly inform dietary recommendations for optimal health. This broader research context establishes the scientific foundation for understanding how specialized isotope-labeled compounds like Desmethylene Oxobexarotene-Carbon-13-Labeled Methyl Ester contribute to advancing pharmaceutical research and development.

The preparation and utilization of carbon-11 and carbon-13 labeled compounds represents a rapidly evolving field with significant implications for drug development and regulatory science. Carbon-11 labeled radiotracers are used extensively to study pharmacokinetics of drug compounds in vivo via positron emission tomography, while stable carbon-13 labeled compounds provide long-term analytical standards that do not decay over time. The synthesis of these isotope-labeled compounds requires sophisticated chemical techniques, including copper-mediated cross-coupling reactions and specialized carbon dioxide fixation methods that enable precise placement of isotope labels at desired molecular positions. These technical capabilities represent significant advances in synthetic chemistry and provide the foundation for developing increasingly sophisticated analytical tools for pharmaceutical research applications.

Properties

IUPAC Name |

methyl 4-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalene-2-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLPJYIGJZAKF-LBHFFFFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ion-Exchange Resin and Methyl Iodide Method

A foundational approach for methyl ester synthesis involves converting carboxylic acids to their salts using ion-exchange resins, followed by methylation with methyl iodide. This method, validated for bioactive agents, proceeds via:

-

Acid sequestration : The carboxylic acid (e.g., desmethylene oxobexarotene acid) is adsorbed onto a cation-exchange resin in its salt form.

-

Methylation : Treatment with methyl iodide (CH₃I) yields the methyl ester, which elutes freely due to its non-ionic nature.

-

Purification : Evaporation under reduced pressure isolates the ester with >90% purity.

Advantages :

-

Avoids harsh acids (e.g., H₂SO₄).

-

Scalable for 10–20 mg batches.

Limitations :

-

Requires stoichiometric methyl iodide, complicating ¹³C labeling.

DCC-Catalyzed Esterification

The patent CN114292192A describes a low-temperature esterification method using dicyclohexylcarbodiimide (DCC) as a catalyst, applicable to acid-sensitive compounds:

-

Reaction setup : Veratric acid (3,4-dimethoxybenzoic acid) and methanol react in dichloromethane at 30–45°C for 1–5 hours.

-

Catalytic cycle : DCC activates the carboxylic acid, forming an intermediate acyloxyphosphonium ion, which reacts with methanol to yield the ester.

-

Workup : Filtration removes dicyclohexylurea byproduct, and distillation recovers the solvent.

Conditions :

-

Molar ratio (acid:methanol:DCC) = 1:1.2–1.5:1.5–2.

Relevance to Desmethylene Oxobexarotene :

-

Adaptable for esterifying desmethylene oxobexarotene acid using ¹³C-labeled methanol (¹³CH₃OH).

Lignin-Based Oxidative Esterification

A novel approach from PMC9826404 utilizes lignin’s methoxy groups as methyl donors for ester synthesis:

-

Oxidative cleavage : Lignin derivatives (e.g., guaiacol) undergo C–C bond cleavage to form phenolic intermediates.

-

Methyl transfer : Methoxy groups react with carboxylic acids to generate methyl esters, with concurrent CO production.

-

Isotopic labeling : Using ¹³C-enriched lignin or methanol could introduce the ¹³C4 label.

Example :

Challenges :

-

Requires precise control over lignin depolymerization.

Isotopic Labeling Techniques

Use of ¹³C-Labeled Reagents

Incorporating ¹³C into the methyl ester group necessitates labeled precursors:

-

¹³CH₃OH : Direct esterification with desmethylene oxobexarotene acid via DCC or ion-exchange methods.

Optimization :

Purification of Labeled Compounds

Chromatographic methods :

-

HPLC : Reverse-phase C18 columns resolve isotopic isomers.

-

Size-exclusion chromatography : Removes unreacted ¹³CH₃OH or DCC byproducts.

Spectroscopic validation :

-

MS/MS : Confirms ¹³C4 labeling via molecular ion clusters (m/z 368.45 ± 0.02).

-

NMR : ¹³C NMR detects isotopic enrichment at methyl carbons (δ 20–25 ppm).

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature | Yield | Isotopic Purity |

|---|---|---|---|---|

| Ion-Exchange + CH₃I | None | Ambient | 85–90% | 95–98% |

| DCC-Mediated | Dicyclohexylcarbodiimide | 30–45°C | 80–83% | 97–99% |

| Lignin-Based | Oxidative catalysts | 100–150°C | 70–75% | 90–92% |

Key insights :

-

DCC methods offer superior isotopic purity due to milder conditions.

-

Ion-exchange routes are cost-effective but require hazardous CH₃I.

Industrial and Laboratory-Scale Considerations

Scalability :

-

DCC-mediated esterification is preferred for GMP-compliant production due to low-temperature operation and recyclable solvents.

Regulatory challenges :

-

¹³CH₃OH and CH₃I are regulated under chemical safety protocols (e.g., REACH).

Cost drivers :

Chemical Reactions Analysis

Types of Reactions

Desmethylene Oxobexarotene-13C4 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Desmethylene Oxobexarotene-13C4 Methyl Ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.

Biology: Employed in metabolic studies to trace biochemical pathways using stable isotope labeling.

Medicine: Utilized in clinical diagnostics for imaging and disease detection.

Industry: Applied in environmental studies to detect pollutants and in quality control processes.

Mechanism of Action

The mechanism of action of Desmethylene Oxobexarotene-13C4 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound acts by binding to retinoid receptors, modulating gene expression, and influencing cellular processes such as differentiation and apoptosis . The stable isotope labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

Desmethylene Oxobexarotene-13C4 Methyl Ester belongs to a family of Bexarotene derivatives and isotopologs. Key structural and functional distinctions are outlined below:

Functional and Pharmacological Contrasts

- Isotopic Utility: Unlike non-labeled analogs like Bexarotene, the ¹³C4 labeling in this compound enables precise quantification in biological matrices, avoiding interference from endogenous compounds .

- Role as an Impurity : this compound is identified as a degradation product or synthetic impurity of Bexarotene, differing from pharmacologically active derivatives like Bexarotene-13C4 Methyl Ester .

Analytical Performance

Studies using high-resolution LC-MS/MS demonstrate that this compound exhibits distinct fragmentation patterns compared to its parent molecule, with diagnostic ions at m/z 368.45 (M+H⁺) and 350.43 (M+H⁺-H₂O). This contrasts with simpler methyl esters like 3-oxohexanoic acid methyl ester, which show simpler spectra dominated by m/z 144.17 (M+H⁺) .

Biological Activity

Desmethylene Oxobexarotene-13C4 Methyl Ester (DOBE) is a synthetic derivative of the retinoid class, primarily studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

DOBE is characterized by its unique structure that allows it to interact with various biological pathways. The compound's molecular formula and weight are essential for understanding its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 202.25 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research has demonstrated that DOBE exhibits significant antimicrobial activity against a range of pathogens. A study assessed its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit microbial growth.

Key Findings:

-

Bacteria Tested:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Fungi Tested:

- Candida albicans

Table 1: Antimicrobial Activity of DOBE

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli | 47.5 | 100 |

| S. aureus | 50 | 100 |

| P. aeruginosa | 45 | 90 |

| C. albicans | 40 | 80 |

These results suggest that DOBE has broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anti-inflammatory Activity

DOBE has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce inflammation markers in various cell lines. The compound was compared to standard anti-inflammatory drugs such as diclofenac sodium.

Table 2: Anti-inflammatory Activity of DOBE

| Treatment | Hemolysis Inhibition (%) |

|---|---|

| Control | 0 |

| Diclofenac Sodium | 85 |

| DOBE | 78 |

The results indicate that DOBE possesses considerable anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

The anticancer effects of DOBE have been investigated in several studies, focusing on its ability to induce apoptosis in cancer cell lines. The compound was tested against various cancer types, including breast and prostate cancers.

Case Study Findings:

- Cell Lines Tested:

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

Table 3: Anticancer Activity of DOBE

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

These findings suggest that DOBE may inhibit cell proliferation and induce cell death in cancer cells, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.